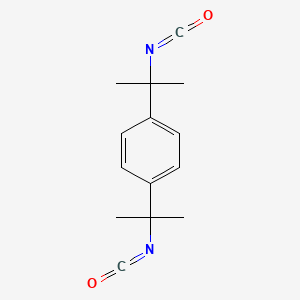
1,4-Bis(1-isocyanato-1-methylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-isocyanato-1-methylethyl)benzene is an organic compound with the molecular formula C14H16N2O2. It is also known by other names such as α,α,α’,α’-tetramethyl-p-xylylene diisocyanate and p-TMXDI . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries.
Vorbereitungsmethoden
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-bis(1-hydroxy-1-methylethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H4[C(CH3)2OH]2+2COCl2→C6H4[C(CH3)2NCO]2+2HCl
In industrial production, the compound can be produced by the phosgenation of the corresponding diamine. The reaction conditions typically involve the use of an inert solvent such as toluene and a temperature range of 50-100°C .
Analyse Chemischer Reaktionen
1,4-Bis(1-isocyanato-1-methylethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the isocyanate groups. Some common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbamic acids, which decompose to form amines and carbon dioxide.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as hydroxyl or amino groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1-isocyanato-1-methylethyl)benzene has several scientific research applications, including:
Polyurethane Production: It is used as a key monomer in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, adhesives, and coatings.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength, flexibility, and resistance to chemicals and heat.
Biomedical Research: It is used in the synthesis of biocompatible materials for medical devices, drug delivery systems, and tissue engineering.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the preparation of various derivatives and functional materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(1-isocyanato-1-methylethyl)benzene primarily involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be compared with other similar diisocyanates, such as:
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but with the isocyanate groups attached to the 1 and 3 positions of the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
2778-41-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1,4-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3 |
InChI-Schlüssel |
AGJCSCSSMFRMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


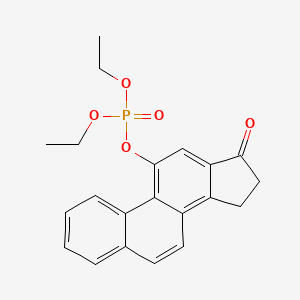
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
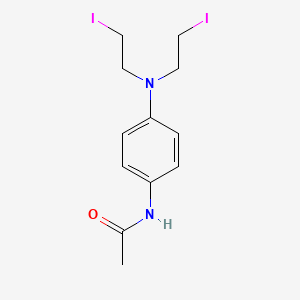
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
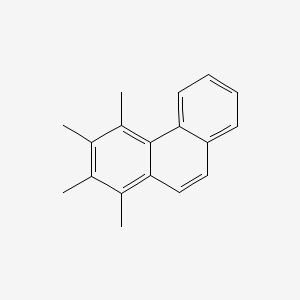
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
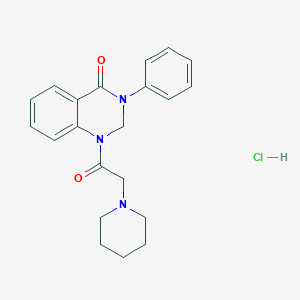

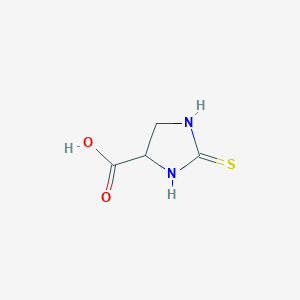
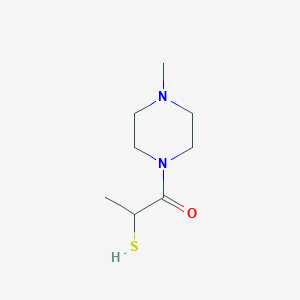
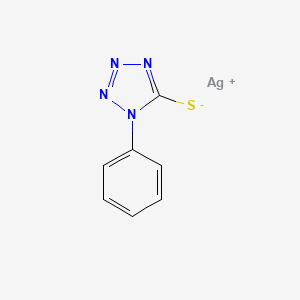
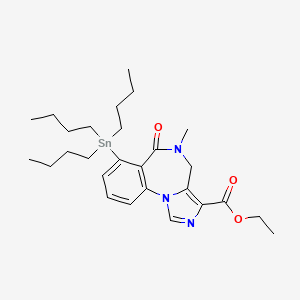
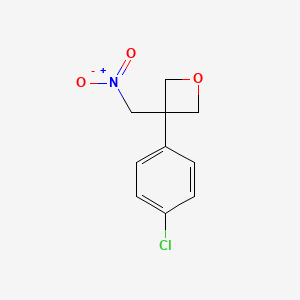
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
